molecular formula C10H10N2O B2731995 N-methyl-1H-indole-2-carboxamide CAS No. 69808-71-5

N-methyl-1H-indole-2-carboxamide

Cat. No.: B2731995
CAS No.: 69808-71-5
M. Wt: 174.203
InChI Key: GRIOMWQLXUWOJG-UHFFFAOYSA-N
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Description

N-Methyl-1H-indole-2-carboxamide is a marine-derived natural product first isolated from the fungus Neosartorya pseudofischeri . It is characterized as a white solid with a crystal structure confirmed by single-crystal X-ray diffraction . The compound’s molecular formula is C₁₀H₁₀N₂O, featuring a methyl group at the indole nitrogen and a carboxamide moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-indole-2-carboxamide typically involves the methylation of indole-2-carboxylic acid. One common method includes the reaction of indole-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate to form the N-methylated product. This is followed by the conversion of the carboxylic acid to the carboxamide using reagents like thionyl chloride and ammonia .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research Findings:
N-methyl-1H-indole-2-carboxamide has been synthesized as part of a series of indole-2-carboxamides targeting the inhibition of MmpL3, a crucial transporter in mycobacterial species. This compound demonstrated potent activity against various mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) like M. abscessus and M. avium, while showing minimal cytotoxicity to human cell lines (THP-1) .

Case Study:
In a study focused on developing new antibiotics for NTM infections, compounds structurally related to this compound were evaluated for their efficacy against both fast and slow-growing mycobacteria. The results indicated that these compounds could serve as strong candidates for further preclinical testing due to their selective action and low toxicity .

Neuroprotective Effects

Research Findings:
this compound has been identified as a derivative of N-acetylserotonin that can cross the blood-brain barrier effectively. It exhibits neuroprotective properties by inhibiting the NLRP3 inflammasome and activating the PI3K/Akt/Nrf2 pathway, which is crucial in models of hypoxic-ischemic brain damage .

Case Study:
A study published in Neurochemical Research highlighted the efficacy of this compound in reducing neuronal injury during hypoxic conditions, suggesting its potential use in treating neonatal hypoxic-ischemic encephalopathy (HIE), a leading cause of disability in newborns .

Antiviral Applications

Research Findings:
Indole-2-carboxamides, including this compound, have shown promise as inhibitors of alphavirus replication. In experimental models, these compounds conferred protection against neuroadapted Sindbis virus infections in mice, indicating their potential as antiviral agents .

Case Study:
Further optimization of these indole derivatives led to significant improvements in potency against western equine encephalitis virus (WEEV) and enhanced pharmacokinetic profiles, suggesting that modifications to the chemical structure can lead to more effective antiviral therapies .

Other Biological Activities

Research Findings:
In addition to its antimicrobial and neuroprotective properties, this compound has been explored for its role in modulating metabolic pathways. For instance, it has been included in studies evaluating lipid-lowering activities in hyperlipidemic models .

Case Study:
A specific investigation into derivatives of indole-2-carboxamides revealed their potential as anti-hyperlipidemic agents in animal models, highlighting their versatility beyond just antimicrobial or neuroprotective functions .

Summary Table

Application Area Key Findings Reference
Antimicrobial ActivityEffective against Mycobacterium species; low cytotoxicity
Neuroprotective EffectsInhibits NLRP3 inflammasome; protects against hypoxic brain damage
Antiviral ApplicationsInhibits alphavirus replication; improved potency with structural modifications
Other Biological ActivitiesPotential anti-hyperlipidemic effects observed

Mechanism of Action

The mechanism of action of N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide group, which can act as a hydrogen bond donor or acceptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Compound Name Substituents/Modifications Source/Application Key References
N-Methyl-1H-indole-2-carboxamide N-methyl, 2-carboxamide Marine fungus (Neosartorya pseudofischeri)
5-Chloro-3-hexyl-N-(4-azidophenethyl)-1H-indole-2-carboxamide 5-Cl, 3-hexyl, 4-azidophenethylamine side chain Photoactivatable functionalities
N-(Adamantyl)-4,6-dimethyl-1H-indole-2-carboxamide 4,6-dimethyl, adamantyl group Anti-mycobacterial activity
5-Bromo-1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-indole-2-carboxamide 5-Br, 4-Cl-benzyl, propan-2-yl Antimicrobial (Gram-negative bacteria)
5-Methyl-1H-indole-2-carboxamide 5-methyl Structural analog (CAS 893730-03-5)

Key Observations :

  • Positional Substitutions : Derivatives with halogen (Cl, Br) or alkyl (hexyl, methyl) groups at the 3-, 4-, 5-, or 6-positions of the indole ring are common, influencing bioactivity and solubility .
  • Side Chain Diversity : Bulky groups like adamantyl or azidophenethyl enhance target specificity (e.g., anti-mycobacterial or photo-crosslinking applications) .

Key Observations :

  • Natural vs. Synthetic : The N-methyl derivative is isolated naturally, while analogs require multi-step syntheses (e.g., coupling reactions, column chromatography) .
  • Yield Variability : Yields range from 31% (adamantyl derivative) to 88% (cyclopropyl analog, ), influenced by steric hindrance and reaction conditions.

Pharmacological Activities

Compound Biological Activity Mechanism/Application References
This compound Not explicitly reported Potential scaffold for drug design
5-Chloro-3-hexyl-N-(4-azidophenethyl)-1H-indole-2-carboxamide Photoactivatable probe Crosslinking studies
N-(Adamantyl)-4,6-dimethyl-1H-indole-2-carboxamide Anti-mycobacterial Targets mycobacterial enzymes
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides Lipid-lowering Reduces cholesterol in vivo
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide Antibacterial Inhibits Gram-negative pathogens

Key Observations :

  • Activity Correlation : Substitutions dictate functionality. For example, azido groups enable photoactivation , while adamantyl groups enhance anti-mycobacterial potency .
  • Lack of Data for N-Methyl Derivative : Despite its structural simplicity, the natural N-methyl compound’s bioactivity remains underexplored in the provided evidence.

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Data (¹H NMR, MS) References
This compound Not reported ¹H NMR: δ 9.13 (s, NH), 7.54 (s, ArH)
5-Chloro-3-hexyl-N-(4-azidophenethyl)-1H-indole-2-carboxamide 144–146 ¹H NMR: δ 7.30–7.00 (m, ArH), 3.81 (q, CH₂)
N-(Adamantyl)-4,6-dimethyl-1H-indole-2-carboxamide Not reported ESI-MS: [M+H]⁺ 323.3
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 284–286 ¹H NMR: δ 7.7 (s, ArH), 5.7 (s, CH₂)

Key Observations :

  • Thermal Stability : Higher melting points (e.g., 284–286°C for bromo/chloro derivative) correlate with halogenated aromatic systems .
  • Spectral Signatures : NH proton signals (δ ~9–10 ppm) and aromatic protons (δ ~7–8 ppm) are consistent across analogs .

Biological Activity

N-methyl-1H-indole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound consists of an indole structure substituted with a methyl group at the nitrogen atom and a carboxamide group at the second position. This configuration is crucial in determining its biological activity. The synthesis of this compound typically involves the reaction of indole derivatives with appropriate carboxylic acids or their derivatives, often employing various coupling agents to facilitate the formation of the amide bond .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of indole-2-carboxamides were tested for their effectiveness against breast cancer (MCF-7) and other types of cancer cells. The most potent compounds in these studies exhibited GI50 values (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of Indole-2-Carboxamides

CompoundCell LineGI50 (µM)Mechanism of Action
5dMCF-71.05Inhibition of CDK2 and EGFR
5eMCF-71.10Induction of apoptosis
5hA-5491.20Multi-target kinase inhibition
DoxorubicinMCF-71.10DNA intercalation

The mechanism of action includes the induction of apoptosis, which is evidenced by increased activity of apoptotic markers such as Caspases 3, 8, and 9 , along with alterations in levels of Bax and Bcl2 proteins .

Antimicrobial Activity

This compound has also shown promise as an antimycobacterial agent . In phenotypic screening against Mycobacterium tuberculosis, it demonstrated low micromolar potency, indicating potential as a therapeutic agent for tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance antimicrobial efficacy while maintaining favorable pharmacokinetic properties.

Table 2: Antimycobacterial Activity

CompoundMIC (µM)Comments
This compound0.8Promising candidate for TB treatment
Indole derivative X0.5Enhanced activity with alkyl substitutions

Case Study 1: Anticancer Evaluation

In a study focusing on a series of indole derivatives, this compound was evaluated alongside other analogs for its ability to inhibit cancer cell proliferation. The results indicated that compounds with specific substitutions on the indole ring exhibited significantly improved antiproliferative activity compared to their non-substituted counterparts .

Case Study 2: Antimycobacterial Screening

Another investigation involved screening various indole derivatives against M. tuberculosis. The study found that this compound had a MIC value that positioned it among leading candidates for further development in tuberculosis therapy. The research emphasized the importance of structural modifications to optimize solubility and metabolic stability without compromising efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-methyl-1H-indole-2-carboxamide derivatives?

  • Answer : Three primary methods are used:

  • Amide Coupling (Method A) : Carboxylic acids (e.g., 4,6-difluoro-1H-indole-2-carboxylic acid) react with amines (e.g., rimantadine hydrochloride) using EDC·HCl, HOBt, and DIPEA in DMF. Purification involves column chromatography (CH₂Cl₂/MeOH gradients) to achieve >95% purity .
  • Acylation (Method B) : Indole-2-carboxylates react with acyl chlorides (e.g., 3-chlorobenzoyl chloride) in pyridine, followed by preparative HPLC .
  • N-Boc Deprotection (Method C) : Boc-protected amines are treated with trifluoroacetic acid (TFA) in CH₂Cl₂, neutralized with NaHCO₃, and purified via TLC .

Q. How are this compound derivatives structurally characterized?

  • Answer : Characterization relies on:

  • ¹H/¹³C NMR : Key signals include indole NH (~δ 9–11 ppm), methylamide protons (δ ~3.0–3.5 ppm), and aromatic protons (δ 6–8 ppm) .
  • HRMS/ESI-MS : Validates molecular ions (e.g., [M+H]⁺ for compound 8 : calculated 309.4, observed 309.3) .
  • Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Q. What purification techniques ensure high yields and purity for these compounds?

  • Answer :

  • Column Chromatography : Gradients of CH₂Cl₂/MeOH (Method A) resolve polar impurities .
  • Preparative HPLC : Critical for isolating acylated derivatives (Method B) with low yields (e.g., 30% for compound 11b ) .
  • Trituration : Acetone/diethyl ether trituration removes unreacted starting materials (e.g., compound 26 : 37% yield) .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding reactions (e.g., 30% for compound 11b)?

  • Answer :

  • Reagent Stoichiometry : Increasing acyl chloride equivalents (e.g., 1.5–2.0 eq) enhances reactivity in Method B .
  • Solvent Optimization : Replacing pyridine with DMAP in DMF improves acylation efficiency .
  • Temperature Control : Maintaining 0–5°C during coupling reduces side reactions .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Anti-mycobacterial activity correlates with lipophilic substituents (e.g., adamantyl groups in compound 8 vs. benzyl in 9a ) .
  • Lipid-lowering effects in hyperlipidemic rats depend on electron-withdrawing groups (e.g., 4,6-difluoro substitution in compound 8h ) .
  • In Silico Modeling : Docking studies predict binding to mycobacterial membrane protein large 3 (MmpL3) for anti-TB candidates .

Q. How do experimental models (e.g., Triton WR-1339-induced hyperlipidemia) validate therapeutic potential?

  • Answer :

  • In Vivo Models : Compounds like 1–6 reduce serum triglycerides (30–50%) and LDL (25–40%) in rats via inhibition of hepatic lipase (HPLG) .
  • Dose-Response Curves : EC₅₀ values (e.g., 10–50 µM) guide lead optimization .

Q. What analytical challenges arise in quantifying metabolic stability of photoactivatable derivatives?

  • Answer :

  • Photodegradation Studies : UV exposure (254 nm) of compounds like 28 (50% degradation in 2 h) requires LC-MS/MS with deuterated internal standards .
  • Metabolite ID : High-resolution mass spectrometry (HRMS) identifies hydroxylated and glucuronidated metabolites .

Q. Key Methodological Insights

  • Contradictions : Low yields in Method B (e.g., 30% for 11b ) highlight sensitivity to steric hindrance; switching to bulkier amines (e.g., piperazine) improves reactivity .
  • Biological Relevance : Anti-mycobacterial activity is structure-dependent, with adamantyl groups enhancing membrane penetration .

Properties

IUPAC Name

N-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIOMWQLXUWOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875879
Record name 1H-INDOLE-2-CARBOXAMIDE, N-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69808-71-5
Record name 1H-INDOLE-2-CARBOXAMIDE, N-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1H-indole-2-carboxamide
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Synthesis routes and methods I

Procedure details

A suspension of ethyl indole-2-carboxylate (25.30 g, 133.7 mmole) in 40% aqueous CH3NH2 (400 mL) was stirred at RT. The flask was tightly stoppered to keep the material inside the flask. As the reaction proceeded the product began to precipitate. The reaction was stirred at RT for 3 days, then was concentrated to remove approximately 200 mL of the solvent. The remaining residue was diluted with H2O (500 mL), and the solid was collected by suction filtration and washed with H2O. Drying under high vacuum left the title compound (21.50 g, 92%) as a light yellow solid: MS (ES) m/e 175 (M+H)+.
Quantity
25.3 g
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400 mL
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Synthesis routes and methods II

Procedure details

EDC (7.7 g, 40.3 mmol) was added to a solution of indole-2-carboxylic acid (5 g, 13.1 mmol), methylamine, 33% in ethanol (5.6 mL, 15.5 mmol), HOBT (4.1 g, 13.1 mmol) and DIPEA (2.1 mL, 12.4 mmol) in THF, anhydrous (45 mL) and stirred overnight. The crude mixture was evaporated in vacuo and chromatographed over silica eluting with methanol/dichloromethane (0-2%) to afford the title compound (3.51 g, 66%). 1H NMR (300 MHz, DMSO-d6) δ 11.53 (s, 1H), 8.43 (s, 1H), 7.57 (d, J=7.9 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 7.15 (t, J=8.2 Hz, 1H), 7.03 (s, 1H), 6.98 (t, J=7.9 Hz, 1H), 2.79 (d, J=4.7 Hz, 3H)
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
5 g
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
5.6 mL
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reactant
Reaction Step One
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Quantity
4.1 g
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reactant
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Quantity
2.1 mL
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0 (± 1) mol
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Yield
66%

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